4-(Butylamino)-6-phenylpyridazin-3(2H)-one
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Overview
Description
4-(Butylamino)-6-phenylpyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-6-phenylpyridazin-3(2H)-one typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the condensation of 2,6-dichloropyridazine with butylamine and phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Butylamino)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinones with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Butylamino)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Disubstituted Pyridazin-3(2H)-ones: These compounds share a similar core structure but differ in the substituents attached to the pyridazinone ring.
2,6-Di-tert-butyl-4-(alkylamino)methylphenols: These compounds have similar functional groups but differ in the core structure.
Uniqueness
4-(Butylamino)-6-phenylpyridazin-3(2H)-one is unique due to its specific combination of butylamino and phenyl groups attached to the pyridazinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89868-09-7 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
5-(butylamino)-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H17N3O/c1-2-3-9-15-13-10-12(16-17-14(13)18)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
LRNHHHJSGCBPIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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